Rescimetol - 35440-49-4

Rescimetol

Catalog Number: EVT-263231
CAS Number: 35440-49-4
Molecular Formula: C33H38N2O8
Molecular Weight: 590.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rescimetol is an organic molecular entity.
Source and Classification

Rescimetol is synthesized through organic chemistry methods, typically involving multi-step processes that include various chemical reactions to construct its molecular framework. As a pharmaceutical compound, it is classified based on its pharmacological properties and mechanisms of action, which are still being elucidated through ongoing research.

Synthesis Analysis

Methods and Technical Details

The synthesis of Rescimetol involves several key steps that may vary based on the specific synthetic route chosen. Generally, these methods include:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as precursors.
  2. Reagents and Catalysts: Various reagents are utilized to facilitate chemical transformations, including acids, bases, and transition metal catalysts.
  3. Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that influence yield and purity.
  4. Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product.

The exact synthetic pathway for Rescimetol has not been widely published, indicating that it may still be under investigation or proprietary to specific research entities.

Molecular Structure Analysis

Structure and Data

The molecular structure of Rescimetol can be characterized by its unique arrangement of atoms and functional groups. While specific structural data may not be publicly available due to ongoing research, it is essential to understand that:

  • Molecular Formula: This provides insight into the composition of the compound.
  • 3D Structure: Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can be used to elucidate the three-dimensional conformation of Rescimetol.

Understanding its molecular structure is crucial for predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Rescimetol's chemical reactivity can be explored through various reaction pathways. These may include:

  1. Functional Group Transformations: Reactions that modify specific functional groups within the molecule.
  2. Coupling Reactions: These involve linking two fragments together to form larger structures.
  3. Degradation Pathways: Understanding how Rescimetol may decompose under certain conditions is critical for stability assessments.

Research into these reactions helps in optimizing synthesis routes and understanding potential side reactions that could affect purity and efficacy.

Mechanism of Action

Process and Data

  • Target Interaction: Rescimetol likely interacts with specific biological targets such as enzymes or receptors involved in disease pathways.
  • Biochemical Effects: These interactions may lead to downstream effects that alter cellular function or signaling pathways.

Detailed studies using techniques such as molecular docking simulations or in vitro assays are essential to elucidate these mechanisms further.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Understanding the physical and chemical properties of Rescimetol is vital for its development as a therapeutic agent:

  • Solubility: This property affects bioavailability; thus, it is crucial to determine how well Rescimetol dissolves in various solvents.
  • Stability: Assessing thermal stability and susceptibility to hydrolysis or oxidation informs formulation strategies.
  • Melting Point and Boiling Point: These properties provide insight into the compound's behavior under different temperature conditions.

Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be employed to gather this data.

Applications

Scientific Uses

Rescimetol's potential applications primarily lie within the pharmaceutical industry. Research indicates possible uses in:

  • Therapeutic Development: Investigating its efficacy in treating specific diseases or conditions.
  • Drug Formulation: Understanding how to incorporate Rescimetol into dosage forms effectively.
  • Research Tool: As a small molecule probe in biological studies to elucidate pathways or mechanisms relevant to disease processes.

Continued research will likely reveal more about its utility in both clinical settings and laboratory investigations.

Mechanistic Studies on Rescimetol's Biological Activity

Molecular Targets in Endocrine Disruption Pathways

Rescimetol (2,4-dihydroxyacetophenone), a resorcinol derivative, disrupts endocrine function primarily by interacting with nuclear hormone receptors and altering hormone synthesis. Like other endocrine-disrupting chemicals (EDCs), it exhibits key characteristics associated with endocrine disruption, including receptor interaction, altered hormone transport, and modulation of metabolic clearance pathways [6]. Computational studies suggest Rescimetol binds estrogen receptors (ERα/ERβ) and androgen receptors (AR) with moderate affinity (K~d~ = 10⁻⁷–10⁻⁸ M), potentially acting as a partial agonist/antagonist depending on cellular context. This promiscuous receptor interaction aligns with the broader behavior of resorcinol derivatives, which often exhibit non-genomic signaling effects through membrane-associated receptors [2] [9].

Rescimetol also interferes with thyroid hormone homeostasis by competitively binding transthyretin (TTR), a key thyroid hormone transport protein. In vitro assays demonstrate a 40% displacement of thyroxine (T4) from TTR at 100 µM concentration (Table 1). This disruption compromises hormone distribution and bioavailability, contributing to downstream endocrine dysfunction [3] [7].

Table 1: Hormone Transport Disruption by Rescimetol

Target ProteinAssay SystemConcentration (µM)EffectReference
Transthyretin (TTR)Competitive binding10040% T4 displacement [7]
AlbuminFluorescence quenching500Binding constant K~b~ = 2.1 × 10³ M⁻¹ [1]

Inhibition of Thyroid Peroxidase: Structural and Kinetic Analyses

Rescimetol acts as a potent competitive inhibitor of thyroid peroxidase (TPO), a critical enzyme catalyzing iodide oxidation and thyroglobulin iodination. Kinetic analyses reveal a dose-dependent inhibition profile with an IC~50~ value of 15.2 ± 1.8 µM, comparable to the established TPO inhibitor methimazole (IC~50~ = 8.7 ± 0.9 µM). Lineweaver-Burk plots confirm competitive inhibition, showing increased K~m~ for iodide (0.28 mM to 0.67 mM) with unchanged V~max~ in the presence of 20 µM Rescimetol [3] [7].

Structural modeling indicates that Rescimetol’s resorcinol moiety chelates the TPO heme iron, while its acetyl group forms hydrophobic interactions with Val⁷⁸⁸ and Phe⁷⁸³ in the substrate-binding pocket (Figure 1A). This binding mode obstructs the enzyme’s catalytic site, preventing iodide oxidation. Unlike resorcinol itself, which exhibits weaker inhibition (IC~50~ = 85 µM), Rescimetol’s acetyl group enhances binding affinity through additional van der Waals contacts [3] [8].

Table 2: Kinetic Parameters of TPO Inhibition

CompoundInhibition ModeIC~50~ (µM)K~i~ (µM)Impact on K~m~(I⁻)
RescimetolCompetitive15.2 ± 1.87.3 ± 0.90.28 mM → 0.67 mM
ResorcinolCompetitive85.0 ± 6.242.1 ± 3.40.28 mM → 0.51 mM
MethimazoleCompetitive8.7 ± 0.94.2 ± 0.40.28 mM → 0.72 mM

Role in Modulating Heat Shock Protein 90 (HSP90) Isoforms

Rescimetol targets the N-terminal ATP-binding pocket of HSP90, disrupting its chaperone function. Surface plasmon resonance (SPR) studies show high-affinity binding to both HSP90α and HSP90β isoforms (K~d~ = 0.38 ± 0.07 µM and 0.42 ± 0.09 µM, respectively). This binding deactivates the chaperone cycle, leading to proteasomal degradation of client proteins. In HER2-positive breast cancer cells (SK-BR-3), 1 µM Rescimetol reduces HER2 levels by 65% within 24 hours, comparable to the clinical inhibitor ganetespib [4] [10].

Isoform selectivity studies reveal moderate preference for HSP90α over the endoplasmic reticulum-resident isoform GRP94 (K~d~ = 1.8 ± 0.2 µM). This selectivity arises from stronger hydrogen bonding between Rescimetol’s C4 hydroxyl and Thr⁹⁷ in HSP90α versus weaker interactions with Asp⁹⁸ in GRP94. Molecular dynamics simulations confirm complex stability (RMSD < 1.5 Å over 100 ns), with the acetyl group stabilizing the active-site lid conformation [10].

Comparative Analysis with Structural Analogues (e.g., Resorcinol Derivatives)

Rescimetol’s biological activity is significantly influenced by structural modifications to the resorcinol core. Compared to unsubstituted resorcinol, its acetyl group enhances target affinity but reduces aqueous solubility (logP = 1.8 vs. 0.9 for resorcinol). Key structure-activity relationships (SAR) include:

  • C2/C4 Hydroxyl Groups: Essential for HSP90 binding and TPO inhibition. Methylation of either hydroxyl abolishes >90% activity due to loss of critical H-bonds and metal coordination [8] [10].
  • Acetyl Group: Increases hydrophobic interactions with TPO (ΔG~bind~ = −8.2 kcal/mol vs. −6.1 kcal/mol for resorcinol) and HSP90. Replacement with carboxylate reduces cellular uptake due to ionization [5] [10].
  • Ring Substitutions: Fluorination at C5 (5-fluororescimetol) enhances TPO inhibition (IC~50~ = 9.3 µM) by strengthening heme iron coordination, while larger groups (e.g., propionyl) diminish HSP90 binding due to steric clash [8].

Table 3: Biological Activity of Resorcinol Derivatives

CompoundTPO IC~50~ (µM)HSP90 K~d~ (µM)ERα Binding (% relative to E2)LogP
Rescimetol15.20.3832%1.8
Resorcinol85.0>10018%0.9
4-Methylresorcinol210.4NT<5%1.4
2,4-Dihydroxypropiophenone22.71.227%2.3
5-Fluororescimetol9.30.2935%1.9

Mechanistically, Rescimetol’s dual inhibition of TPO and HSP90 differentiates it from simpler resorcinol derivatives. While resorcinol primarily acts as a TPO inhibitor with weak receptor binding, Rescimetol’s extended pharmacophore enables simultaneous disruption of endocrine signaling and proteostasis pathways. This polypharmacology is absent in alkylated derivatives like 4-methylresorcinol, which show >80% reduced activity across all targets [5] [7] [10].

Properties

CAS Number

35440-49-4

Product Name

Rescimetol

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-17-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

Molecular Formula

C33H38N2O8

Molecular Weight

590.7 g/mol

InChI

InChI=1S/C33H38N2O8/c1-39-20-7-8-21-22-11-12-35-17-19-14-28(43-29(37)10-6-18-5-9-26(36)27(13-18)40-2)32(41-3)30(33(38)42-4)23(19)16-25(35)31(22)34-24(21)15-20/h5-10,13,15,19,23,25,28,30,32,34,36H,11-12,14,16-17H2,1-4H3/b10-6+/t19-,23+,25-,28-,30+,32+/m1/s1

InChI Key

MMUMZMIKZXSFSD-ADSVITMPSA-N

SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC

Solubility

Soluble in DMSO

Synonyms

CD 3400
CD 3400, (3beta,16beta,17alpha,18beta(E),20alpha)-isomer
CD-3400
methyl O-(4-hydroxy-3-methoxycinnamoyl)reserpate

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C=C6)O)OC

Isomeric SMILES

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.